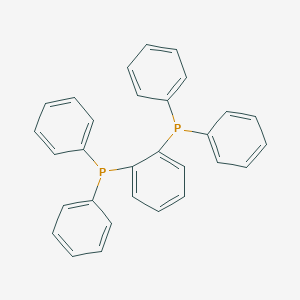

1,2-双(二苯基膦基)苯

描述

1,2-Bis(diphenylphosphino)benzene (dppbz) is an organophosphorus compound with the formula C6H4(PPh2)2 (Ph = C6H5). It is classified as a diphosphine ligand and is a common bidentate ligand in coordination chemistry . It is a white, air-stable solid . As a chelating ligand, dppbz is very similar to 1,2-bis(diphenylphosphino)ethylene .

Synthesis Analysis

The synthesis of 1,2-Bis(diphenylphosphino)benzene has been reported in several papers . One of the best syntheses of the ligand was published by Stille .

Molecular Structure Analysis

The molecular structure of 1,2-Bis(diphenylphosphino)benzene consists of a benzene ring with two diphenylphosphino groups attached at the 1 and 2 positions . The molecular weight of the compound is 446.46 g/mol .

Chemical Reactions Analysis

1,2-Bis(diphenylphosphino)benzene can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes . It can also be used in the synthesis of a copper-1,2-bis(diphenylphosphino)benzene catalyst, which is used for the β-boration of α, β-unsaturated amide .

Physical And Chemical Properties Analysis

1,2-Bis(diphenylphosphino)benzene is a white solid with a melting point of 185–187 °C . Its chemical formula is C30H24P2 and it has a molar mass of 446.470 g/mol .

科学研究应用

Synthesis of Luminescent Copper (I) Halide Complexes

DPPB is utilized as a chelating ligand in the synthesis of luminescent copper (I) halide complexes . These complexes are studied for their potential use in light-emitting devices and as sensors due to their luminescent properties.

Catalysis in Organic Synthesis

The compound serves as a catalyst in the β-boration of α, β-unsaturated amides . This reaction is significant in organic synthesis for the creation of boron-containing compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Baeyer-Villiger Oxidation

As a ligand, DPPB is involved in Baeyer-Villiger Oxidation reactions . This oxidation process is crucial for transforming ketones into esters or lactones, which are valuable in the synthesis of a variety of organic compounds.

Cycloaddition Reactions

DPPB acts as a ligand to facilitate cycloaddition reactions . These reactions are fundamental in the construction of cyclic compounds, which form the core of numerous natural products and medicinal agents.

Reduction Reactions

In reduction reactions, DPPB is used to stabilize transition metal complexes that serve as catalysts . These reactions are essential for the production of alcohols from carbonyl compounds, which are key intermediates in chemical manufacturing.

Coordination Chemistry

DPPB is a common bidentate ligand in coordination chemistry . It forms complexes with various metals, which are explored for their catalytic, electronic, and optical properties.

Fluoroaromatic Coupling Reactions

The compound has been used in iron-catalyzed fluoroaromatic coupling reactions . These reactions are important for the synthesis of fluorinated aromatic compounds, which are increasingly used in pharmaceuticals and agrochemicals due to their unique properties.

Air-Stable Solid for Research

DPPB is valued for its stability as an air-stable solid, making it suitable for use in various research applications where air sensitivity is a concern .

安全和危害

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment as required .

作用机制

Target of Action

1,2-Bis(diphenylphosphino)benzene, also known as dppbz, is an organophosphorus compound that primarily targets metal ions in various chemical reactions . It is classified as a diphosphine ligand, making it a common bidentate ligand in coordination chemistry . The phosphorus atoms in its structure contain a pair of lone electrons, giving it a certain nucleophilicity .

Mode of Action

The compound interacts with its targets through its phosphorus atoms, which can undergo nucleophilic substitution reactions with alkyl halides to produce corresponding phosphonium salt derivatives . It can also transform into corresponding pentavalent phosphorus oxide compounds under the action of strong oxidants such as hydrogen peroxide .

Biochemical Pathways

The compound is often used as a phosphine ligand in the fundamental research of organic synthesis methods catalyzed by metals . It plays a crucial role in various chemical reactions, including Baeyer-Villiger Oxidation, cycloadditions, and reductions .

Result of Action

The compound’s action results in the formation of new chemical structures. For instance, it can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes . It can also be used in the synthesis of a copper-1,2-bis(diphenylphosphino)benzene catalyst for the β-boration of α, β-unsaturated amide .

属性

IUPAC Name |

(2-diphenylphosphanylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRYVRNCDXULEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333306 | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(diphenylphosphino)benzene | |

CAS RN |

13991-08-7 | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2-bis(diphenylphosphino)benzene?

A1: The molecular formula of 1,2-bis(diphenylphosphino)benzene is C30H24P2, and its molecular weight is 446.46 g/mol [].

Q2: Are there any notable structural features of dppbz revealed by X-ray crystallography?

A2: Yes, X-ray crystallography studies on dppbz and its derivatives consistently reveal a rigid backbone with restricted rotation around the central benzene ring. This rigidity influences the bite angle of the ligand when coordinated to metal centers [, , , , ].

Q3: How does protonation affect the structure of dppbz?

A3: Protonation of dppbz occurs selectively at one phosphorus center, leading to a phosphonium salt. This transformation results in a shorter P–C bond and a larger C–P–C angle at the quaternized phosphorus, reflecting the change in oxidation state from P(III) to P(V) [, ].

Q4: What types of reactions are effectively catalyzed by metal complexes containing dppbz?

A4: Dppbz-containing metal complexes are versatile catalysts for a wide range of reactions, including:

- Cross-coupling reactions: Negishi coupling of aryl zinc reagents with alkyl halides [] and benzyl halides/phosphates [], Suzuki-type C–C coupling [].

- Hydroformylation reactions: Hydroformylation of alkenes [].

- Hydrosilylation reactions: Hydrosilylation of aldehydes and ketones for alkoxysilane synthesis [].

- Carbon dioxide utilization: Formic acid synthesis from CO2 with hydrosilanes [] and formylation of amines with CO2 and H2 [].

- Other reactions: Methanol homologation [], alkyne hydrofunctionalization [], synthesis of diaryl sulfides [].

Q5: How does the structure of dppbz contribute to its effectiveness as a ligand in catalysis?

A5: The rigid o-phenylene linker in dppbz enforces a specific bite angle upon coordination to a metal center, which can influence the reactivity and selectivity of the resulting catalyst. This rigidity also enhances the stability of the complex, allowing for higher turnover numbers in catalytic cycles [, , ].

Q6: Can you give an example where dppbz ligand plays a crucial role in controlling the reaction selectivity?

A6: In the copper-catalyzed boration of unactivated alkynes, the choice of ligand significantly influences the regioselectivity. Using dppbz favors the formation of anti-Markovnikov products, while employing DMAP leads to Markovnikov products [].

Q7: Have computational methods been applied to study dppbz and its complexes?

A7: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been used to:

- Rationalize experimental observations: For example, DFT calculations helped explain the different phosphorescence colors observed in tetrahedral gold(I) dppbz complexes due to the influence of counter anion size on molecular symmetry [].

- Predict reaction mechanisms: DFT studies revealed the mechanism of nickel-catalyzed hydrocarboxylation of alkynes using formic acid, highlighting the crucial role of the dppbz ligand and the CO molecule in the catalytic cycle [].

Q8: How do modifications on the dppbz scaffold affect its coordination chemistry and catalytic activity?

A8: Substitutions on the phenyl rings of dppbz can influence its electronic and steric properties, impacting its coordination behavior and catalytic activity:

- Electronic effects: Electron-donating or withdrawing groups can tune the electron density at the phosphorus centers, affecting the metal-ligand interaction and catalytic activity [, , ].

- Steric effects: Bulky substituents can hinder the approach of reactants to the metal center, potentially affecting reaction rates and selectivity [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)